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Compound of Interest

Compound Name: RIP1 kinase inhibitor 4

Cat. No.: B12384712 Get Quote

An In-Depth Technical Guide to RIP1 Kinase
Inhibitor 4
A Comprehensive Overview for Researchers and
Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the

signaling pathways of inflammation and programmed cell death, making it a compelling target

for therapeutic intervention in a range of diseases. This technical guide provides a detailed

examination of a potent and selective inhibitor, RIP1 Kinase Inhibitor 4 (also known as RIPK1-

IN-4), focusing on its chemical properties, mechanism of action, and the experimental protocols

for its evaluation.

Chemical and Physical Properties
RIP1 Kinase Inhibitor 4 is a small molecule inhibitor characterized by the following properties:
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Property Value Reference

IUPAC Name

1-[4-(1-aminoisoquinolin-5-

yl)phenyl]-3-(5-tert-butyl-1,2-

oxazol-3-yl)urea

[1]

CAS Number 1481641-08-0 [1][2]

Molecular Formula C₂₃H₂₃N₅O₂ [1][2]

Molecular Weight 401.46 g/mol [2]

Appearance Solid powder [1]

Purity ≥98% (HPLC) [1]

Solubility
Soluble in DMSO (225-250

mg/mL)
[1][2]

Storage
Store at -20°C for long-term

stability
[2]

A distinct compound, also referred to as "RIP1 kinase inhibitor 4 (Example 3)," is associated

with CAS number 2919836-00-1. This molecule possesses a molecular formula of C₂₃H₂₃N₅

and a molecular weight of 369.46 g/mol .[3] Notably, it is described as being capable of

penetrating the blood-brain barrier (BBB) and exhibits an EC50 of less than 100 nM.[3][4]

Biological Activity and Mechanism of Action
RIP1 Kinase Inhibitor 4 (CAS 1481641-08-0) is a potent and selective, type II inhibitor of

RIPK1 kinase.[1][2] It functions by binding to an allosteric site on the kinase, specifically

stabilizing the DLG-out inactive conformation.[2] This mode of inhibition prevents the kinase

from adopting its active state, thereby blocking downstream signaling.

The inhibitor has demonstrated significant potency in biochemical assays, with a reported IC50

of 16 nM for RIPK1 and 10 nM in an ADP-Glo kinase assay.[1][2]

Signaling Pathway of RIPK1
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RIPK1 is a key signaling node, particularly in the Tumor Necrosis Factor (TNF) receptor 1

(TNFR1) pathway. Upon TNF-α binding to TNFR1, a signaling complex (Complex I) is formed,

which can lead to the activation of the pro-survival transcription factor NF-κB. Alternatively,

under certain conditions, a secondary cytosolic complex (Complex II) can form, leading to

either apoptosis (caspase-dependent) or necroptosis (caspase-independent). RIPK1's kinase

activity is essential for the induction of necroptosis.
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Figure 1: Simplified RIPK1 signaling pathway.

Experimental Protocols
ADP-Glo™ Kinase Assay for RIPK1 Inhibition
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This assay quantifies the amount of ADP produced during a kinase reaction, which is directly

proportional to kinase activity.

Start
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End
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Figure 2: Workflow for the ADP-Glo™ kinase assay.

Methodology:

Reagent Preparation: Prepare solutions of recombinant human RIPK1 enzyme, a suitable

substrate (e.g., myelin basic protein), ATP, and serial dilutions of RIP1 Kinase Inhibitor 4 in

a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

Kinase Reaction: In a 384-well plate, combine the RIPK1 enzyme, substrate, and inhibitor

dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for a specified

time (e.g., 60 minutes).

Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to terminate

the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40

minutes.

ADP Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and

catalyze a luciferase reaction. Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescent signal using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control (e.g.,

DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

TNF-α-Induced Necroptosis Assay in HT-29 Cells
This cell-based assay measures the ability of the inhibitor to protect cells from necroptosis

induced by TNF-α in the presence of a pan-caspase inhibitor.
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Figure 3: Workflow for the TNF-α-induced necroptosis assay.

Methodology:

Cell Culture: Culture human colon adenocarcinoma HT-29 cells in appropriate media and

seed them into 96-well plates.

Compound Treatment: Pre-treat the cells with serial dilutions of RIP1 Kinase Inhibitor 4 for

1-2 hours.

Necroptosis Induction: Induce necroptosis by adding a combination of human TNF-α (e.g.,

20 ng/mL), a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM), and optionally a

SMAC mimetic (e.g., 1 µM LCL161).

Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

Viability Assessment: Measure cell viability using a commercially available assay, such as

the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

Data Analysis: Normalize the viability data to untreated controls and calculate the percentage

of protection conferred by the inhibitor. Determine the EC50 value from the dose-response

curve.

Conclusion
RIP1 Kinase Inhibitor 4 is a valuable research tool for investigating the roles of RIPK1 in

health and disease. Its high potency and selectivity, combined with a well-defined mechanism

of action, make it a suitable candidate for further preclinical development. The experimental

protocols outlined in this guide provide a robust framework for assessing its inhibitory activity

and cellular efficacy. Further investigation into the pharmacokinetic properties and in vivo
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efficacy of RIPK1-IN-4 and its analogs, such as the BBB-penetrant variant, is warranted to fully

elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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